molecular formula C17H24N8O2S B2997238 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 2309781-09-5

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2997238
CAS No.: 2309781-09-5
M. Wt: 404.49
InChI Key: WSJHSSROFPEDSB-UHFFFAOYSA-N
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Description

This compound is a heterocyclic sulfonamide featuring a [1,2,4]triazolo[4,3-b]pyridazine core fused to an azetidine ring and a pyrazole-sulfonamide moiety. Its molecular formula is C₂₀H₂₈N₈O₂S, with a molecular weight of 444.6 g/mol (exact mass: 444.6) . The structure includes:

  • An azetidine ring (a strained four-membered amine ring, enhancing conformational rigidity).
  • A pyrazole-sulfonamide group (imparting hydrogen-bonding capabilities and solubility modulation).

The compound’s SMILES string (Cc1nn(C(C)C)c(C)c1S(=O)(=O)N(C)C1CN(c2ccc3nnc(C4CC4)n3n2)C1) highlights its substituents, including isopropyl, methyl, and sulfonamide groups .

Properties

IUPAC Name

N,3,5-trimethyl-1-propan-2-yl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N8O2S/c1-11(2)25-13(4)17(12(3)20-25)28(26,27)22(5)14-8-23(9-14)16-7-6-15-19-18-10-24(15)21-16/h6-7,10-11,14H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJHSSROFPEDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its antimicrobial properties, potential as an anti-tubercular agent, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes a triazolo-pyridazine moiety and a pyrazole sulfonamide group. Its molecular formula is C16H21N7O2SC_{16}H_{21}N_7O_2S with a molecular weight of approximately 369.4 g/mol. The compound typically exhibits a purity of around 95% in research applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens:

  • Bacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell wall synthesis and interferes with essential metabolic pathways. In vitro tests indicate a significant Minimum Inhibitory Concentration (MIC) against strains such as Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : The compound also exhibits antifungal activity against common pathogens like Candida albicans and Aspergillus niger. The mode of action appears to involve the inhibition of fungal cell membrane synthesis .

Anti-Tubercular Potential

The structural characteristics of this compound suggest potential as an anti-tubercular agent . Research has shown that derivatives of triazolo-pyridazines can inhibit Mycobacterium tuberculosis effectively. For instance:

CompoundIC50 (µM)IC90 (µM)
Compound A1.353.73
Compound B2.184.00
N-(1-[...])40.32Not tested

These results indicate that the compound could be a lead for developing new anti-tubercular therapies .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Inhibition of c-Met Kinase : Similar compounds have been shown to inhibit the mesenchymal–epithelial transition factor (c-Met), which plays a critical role in cell growth and survival pathways . This inhibition may lead to reduced proliferation in cancer cells and enhanced apoptosis.
  • Impact on Signaling Pathways : By affecting c-Met signaling pathways, the compound may disrupt various biochemical processes crucial for tumor progression and bacterial survival .

Case Studies

Several studies have documented the biological activities of this compound:

  • Antibacterial Efficacy : A study demonstrated that derivatives similar to this compound inhibited bacterial growth significantly compared to conventional antibiotics .
  • Anti-Tuberculosis Research : In another investigation, compounds derived from the same structural class were found to exhibit promising anti-tubercular activity with low cytotoxicity towards human cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Compound A : N-(1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-isopropyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
  • Key Difference : Incorporates a cyclopropyl group on the triazolo-pyridazine ring (vs. hydrogen or other substituents in the target compound).
  • Impact : Cyclopropyl groups enhance metabolic stability by reducing oxidative degradation. This modification may alter binding affinity in biological targets due to steric effects .
Compounds 1 and 7 (Molecules, 2014)
  • Core Similarity : Share the triazolo-pyridazine-azetidine scaffold but differ in substituents at positions 29–36 (Region B) and 39–44 (Region A) .
  • NMR Analysis: Region A (39–44): Substituent changes here cause significant chemical shift variations (δ 1–2 ppm), indicating altered electronic environments. Region B (29–36): Minor shifts (δ 0.1–0.3 ppm) suggest preserved conformational stability in the azetidine-pyrazole region .
  • Functional Implication : Modifications in Region A may influence solubility or target engagement, while Region B alterations could affect scaffold rigidity.
Rapa (Molecules, 2014)
  • A reference compound with a related scaffold but unspecified substituents.
  • NMR Overlap : Regions outside A and B show nearly identical chemical shifts to Compounds 1 and 7, confirming conserved core electronic properties .

Toxicity and Carcinogenicity Considerations

For instance:

  • IQ (2-Amino-3-methylimidazo[4,5-f]quinoline): Classified as Group 2A carcinogen (IARC) due to DNA adduct formation .
  • Mitigation in Target Compound: The sulfonamide group and absence of primary amines reduce carcinogenicity risk compared to IQ-like structures .

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